molecular formula C10H8Cl2N2O4S2 B048910 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-90-0

3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B048910
CAS No.: 124802-90-0
M. Wt: 355.2 g/mol
InChI Key: PMAPJEGNCXSGPZ-UHFFFAOYSA-N
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Description

3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound with the molecular formula C10H8Cl2N2O4S2 and a molecular weight of 355.2 g/mol. This compound belongs to the class of benzothiadiazine derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

The synthesis of 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves several steps. One common method includes the reaction of 6,7-dichloro-2H-1,2,4-benzothiadiazine 1,1-dioxide with 3-mercaptopropionic acid under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .

Chemical Reactions Analysis

3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its biological effects . The compound’s structure allows it to bind to these targets and alter their function, which can result in antimicrobial or antifungal activity .

Comparison with Similar Compounds

3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique compared to other benzothiadiazine derivatives due to its specific substituents. Similar compounds include:

    3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its fungicidal properties.

    5,7-Dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide: Studied for its potential as an antimicrobial agent.

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

CAS No.

124802-90-0

Molecular Formula

C10H8Cl2N2O4S2

Molecular Weight

355.2 g/mol

IUPAC Name

3-[(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C10H8Cl2N2O4S2/c11-5-3-7-8(4-6(5)12)20(17,18)14-10(13-7)19-2-1-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16)

InChI Key

PMAPJEGNCXSGPZ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O

Origin of Product

United States

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